molecular formula C33H38N2O6 B12004214 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 488707-95-5

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12004214
CAS No.: 488707-95-5
M. Wt: 558.7 g/mol
InChI Key: GKPOCIVHTMBXHD-OWWNRXNESA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxy, methylbenzoyl, diethylamino, dimethoxyphenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable reagent to introduce the benzyloxy group.

    Introduction of the Methylbenzoyl Group: This step involves the acylation of the intermediate compound with a methylbenzoyl chloride derivative.

    Formation of the Diethylaminoethyl Group: This step involves the reaction of the intermediate compound with diethylamine to introduce the diethylaminoethyl group.

    Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate compound with a dimethoxyphenyl derivative.

    Formation of the Hydroxy Group: This step involves the hydroxylation of the intermediate compound to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its functional groups allow for interactions with various biological targets.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and functional groups make it a candidate for the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, the diethylamino group can interact with receptor sites, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular signaling pathways, enzyme activity, and other biological processes.

Comparison with Similar Compounds

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: This compound has a dimethylamino group instead of a diethylamino group, which can affect its chemical properties and biological activity.

    This compound: This compound has a different substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

488707-95-5

Molecular Formula

C33H38N2O6

Molecular Weight

558.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O6/c1-6-34(7-2)17-18-35-30(24-13-16-27(39-4)28(20-24)40-5)29(32(37)33(35)38)31(36)26-15-14-25(19-22(26)3)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36H,6-7,17-18,21H2,1-5H3/b31-29+

InChI Key

GKPOCIVHTMBXHD-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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